molecular formula C13H17BrO B1585937 1-(4-Bromophenyl)heptan-1-one CAS No. 99474-02-9

1-(4-Bromophenyl)heptan-1-one

Cat. No.: B1585937
CAS No.: 99474-02-9
M. Wt: 269.18 g/mol
InChI Key: LDVBFPQTLJKTLV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)heptan-1-one is an organic compound with the molecular formula C13H17BrO. It is a halogenated ketone, specifically a brominated derivative of heptanone. This compound is often used in various chemical research applications due to its unique structural properties and reactivity.

Scientific Research Applications

1-(4-Bromophenyl)heptan-1-one is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on potential pharmaceutical applications, including the development of new drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Future Directions

Research on 1-(4-Bromophenyl)heptan-1-one could explore its potential applications, such as in organic synthesis or pharmaceutical development . Investigating its reactivity and potential biological effects would be valuable for future studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)heptan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with heptane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 1-(4-bromophenyl)heptanol.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products:

    Oxidation: 4-bromobenzoic acid.

    Reduction: 1-(4-bromophenyl)heptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)heptan-1-one depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)heptan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)heptan-1-one: Contains a fluorine atom in place of bromine.

    1-(4-Iodophenyl)heptan-1-one: Iodine atom replaces the bromine atom.

Uniqueness: 1-(4-Bromophenyl)heptan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(4-bromophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO/c1-2-3-4-5-6-13(15)11-7-9-12(14)10-8-11/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVBFPQTLJKTLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379670
Record name 1-(4-bromophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99474-02-9
Record name 1-(4-bromophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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